molecular formula C20H18ClNOS B11339995 N-(3-chloro-4-methylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(3-chloro-4-methylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11339995
M. Wt: 355.9 g/mol
InChI Key: QRFHWWCBPGKGPW-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-methyl-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3-chloro-4-methylphenyl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-methyl-N-[(thiophen-2-yl)methyl]benzamide typically involves the reaction of 3-chloro-4-methylaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with thiophen-2-ylmethyl bromide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2-methyl-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with various nucleophiles.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-2-methyl-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-methyl-N-[(thiophen-2-yl)methyl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the chloro and thiophenyl groups may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-methylphenyl)-2-methyl-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of both chloro and thiophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and the combination of functional groups make it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18ClNOS

Molecular Weight

355.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H18ClNOS/c1-14-6-3-4-8-18(14)20(23)22(13-17-7-5-11-24-17)16-10-9-15(2)19(21)12-16/h3-12H,13H2,1-2H3

InChI Key

QRFHWWCBPGKGPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3C)Cl

Origin of Product

United States

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